
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)-
Overview
Description
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a pyridine ring, with a dimethylamino group at the gamma position. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- typically involves several steps, including the formation of the bromophenyl group and its subsequent attachment to the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts and boron reagents, which are chosen based on their stability and reactivity under the given conditions . The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nucleophile used.
Scientific Research Applications
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a lead compound in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: This compound is similar in structure but lacks the pyridine ring and dimethylamino group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a bromophenyl group but has a thiazole ring instead of a pyridine ring.
Uniqueness
2-Pyridinepropanamine, gamma-(4-bromophenyl)-N,N-dimethyl-, (gammaR)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
32656-44-3 |
---|---|
Molecular Formula |
C16H19BrN2 |
Molecular Weight |
319.24 g/mol |
IUPAC Name |
(3R)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 |
InChI Key |
ZDIGNSYAACHWNL-OAHLLOKOSA-N |
SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2 |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Brompheniramine, (R)-; Dimetapp; (-)-Brompheniramine; (R)-Brompheniramine; L-Brompheniramine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.